Chloro(dimethyl)({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(dimethyl)({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane is an organotin compound with a complex structure It is characterized by the presence of a tin (Sn) atom bonded to a chloro group, two methyl groups, and an ester group derived from 2-[4-(2-methylpropyl)phenyl]propanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(dimethyl)({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane typically involves the reaction of dimethyltin dichloride with 2-[4-(2-methylpropyl)phenyl]propanoic acid in the presence of a suitable base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tin compound. The general reaction scheme is as follows:
(CH3)2SnCl2+2-[4-(2-methylpropyl)phenyl]propanoic acid→Chloro(dimethyl)(2-[4-(2-methylpropyl)phenyl]propanoyloxy)stannane+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Chloro(dimethyl)({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane can undergo various chemical reactions, including:
Oxidation: The tin center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form different organotin species.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium alkoxides or amines can replace the chloro group.
Major Products Formed
Oxidation: Higher oxidation state tin compounds.
Reduction: Reduced organotin species.
Substitution: Substituted organotin compounds with different functional groups.
Scientific Research Applications
Chloro(dimethyl)({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of Chloro(dimethyl)({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane involves its interaction with molecular targets such as enzymes and receptors. The tin center can coordinate with various ligands, influencing the activity of biological molecules. The ester group can undergo hydrolysis, releasing the active 2-[4-(2-methylpropyl)phenyl]propanoic acid, which can interact with specific pathways in the body.
Comparison with Similar Compounds
Similar Compounds
Dimethyltin dichloride: A simpler organotin compound with similar reactivity.
Tributyltin chloride: Another organotin compound with different alkyl groups.
Tetramethyltin: An organotin compound with four methyl groups.
Uniqueness
Chloro(dimethyl)({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane is unique due to its specific ester group, which imparts distinct chemical and biological properties
Properties
CAS No. |
826990-21-0 |
---|---|
Molecular Formula |
C15H23ClO2Sn |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
[chloro(dimethyl)stannyl] 2-[4-(2-methylpropyl)phenyl]propanoate |
InChI |
InChI=1S/C13H18O2.2CH3.ClH.Sn/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;;;;/h4-7,9-10H,8H2,1-3H3,(H,14,15);2*1H3;1H;/q;;;;+2/p-2 |
InChI Key |
CMNGZBMJVBLMTL-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O[Sn](C)(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.